4-Methyl-4-nitrovaleraldehyde

Descripción

Contextualization within Nitroalkane Chemistry

Nitroalkanes, organic compounds containing one or more nitro functional groups (-NO2), are a cornerstone of modern organic synthesis. The nitro group is a powerful electron-withdrawing group, which significantly influences the reactivity of the parent molecule. This is particularly evident in the acidity of the α-protons (protons on the carbon atom adjacent to the nitro group), which are readily abstracted by a base to form a resonance-stabilized nitronate anion. wikipedia.orgnowgonggirlscollege.co.in

This enhanced acidity allows nitroalkanes to participate in a variety of carbon-carbon bond-forming reactions, most notably the Henry reaction (or nitro-aldol reaction) and the Michael addition. organic-chemistry.orgorganic-chemistry.org The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol. wikipedia.orgorganic-chemistry.orgencyclopedia.pub The Michael addition, on the other hand, is the conjugate addition of a nitronate anion to an α,β-unsaturated carbonyl compound. organic-chemistry.orgorganic-chemistry.org 4-Methyl-4-nitrovaleraldehyde itself can be synthesized through a Michael-type reaction between nitroethane and acrolein. google.com

The versatility of the nitro group extends beyond its role in C-C bond formation. The nitro group can be readily transformed into a variety of other functional groups. For instance, it can be reduced to an amine, hydrolyzed to a ketone or aldehyde, or eliminated to form an alkene. nowgonggirlscollege.co.inencyclopedia.pub This synthetic flexibility makes nitroalkanes, and by extension this compound, highly valuable precursors in the synthesis of complex molecules.

Significance of Aldehyde Functionalities in Organic Synthesis

Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group. wikipedia.orgchemistrytalk.org This structure makes the aldehyde functional group highly reactive and a key player in a vast array of organic transformations. teachy.app The polarity of the carbonyl group, with the carbon atom being electrophilic and the oxygen atom being nucleophilic, is central to its reactivity. wikipedia.org

Aldehydes are susceptible to nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. wikipedia.orgfiveable.me This fundamental reaction type leads to the formation of a wide range of products, including hemiacetals, acetals, and hydrates. wikipedia.org They can also undergo condensation reactions, such as the aldol (B89426) condensation, to form larger, more complex molecules. fiveable.me

Furthermore, the aldehyde group is readily oxidized to a carboxylic acid and reduced to a primary alcohol. fiveable.me This ability to be easily interconverted with other functional groups enhances the synthetic utility of aldehydes. Their importance is underscored by their presence in numerous naturally occurring compounds and their role as key intermediates in industrial chemical processes. chemistrytalk.orglibretexts.org The aldehyde functionality in this compound provides a reactive handle for a multitude of synthetic manipulations, complementing the reactivity of the nitro group. teachy.app

Overview of Advanced Research Applications for this compound

The dual functionality of this compound makes it a subject of interest in advanced chemical research, particularly as a versatile intermediate in the synthesis of more complex molecules. lookchem.comcymitquimica.comcymitquimica.com Research has demonstrated its utility in the preparation of various organic compounds. lookchem.com

For example, it serves as a precursor in the synthesis of 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), a widely used spin trap for detecting and identifying short-lived free radicals. chemicalbook.comacs.org The synthesis involves the reduction of the nitro group and subsequent cyclization. chemicalbook.com Additionally, this compound can be used to synthesize 2-(3-methyl-3-nitrobutyl)-1,3-dioxolane (B1593937) through reaction with ethylene (B1197577) glycol, a transformation that protects the aldehyde group while leaving the nitro group available for further reactions. chemicalbook.com

Its application extends to the synthesis of nitroamines. It can be reacted with diethylamine (B46881) to form a nitro enamine, which can then be selectively hydrogenated. google.com Furthermore, research has explored its use in the synthesis of poly(4-methyl-1-pentene), a high-performance thermoplastic with applications in medical devices and electronics. mdpi.com The compound is also noted as an intermediate in the production of insecticides and herbicides, highlighting its relevance in the agrochemical industry. lookchem.com

Recent studies have also focused on the organocatalytic Michael addition of unactivated α-branched nitroalkanes to afford optically active tertiary nitro compounds, a field where derivatives of this compound could play a significant role. acs.org The ability to introduce chirality is crucial in the synthesis of pharmaceuticals, and the development of enantioselective methods for reactions involving nitroalkanes and aldehydes is an active area of research. rsc.orgbeilstein-journals.orgnih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H11NO3 | cymitquimica.comlookchem.comcookechem.com |

| Molecular Weight | 145.16 g/mol | cymitquimica.comcookechem.com |

| CAS Number | 57620-49-2 | cymitquimica.comlookchem.com |

| Appearance | Colorless to light orange to yellow clear liquid | cymitquimica.comtcichemicals.com |

| Boiling Point | 90 °C at 3 mmHg | lookchem.comguidechem.com |

| Density | 1.10 g/cm³ | lookchem.comguidechem.com |

| Refractive Index | 1.436 - 1.448 | lookchem.comguidechem.com |

| Flash Point | 96.595 °C | lookchem.comguidechem.com |

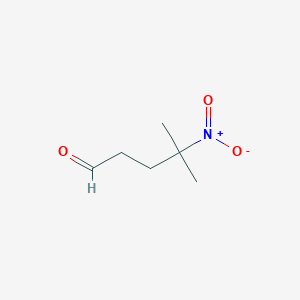

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-4-nitropentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(2,7(9)10)4-3-5-8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVAFDALOGXWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483050 | |

| Record name | 4-Methyl-4-nitrovaleraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57620-49-2 | |

| Record name | 4-Methyl-4-nitrovaleraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-4-nitrovaleraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 4 Nitrovaleraldehyde and Precursors

Carbon-Carbon Bond Formation Strategies

The construction of the carbon framework of 4-Methyl-4-nitrovaleraldehyde relies on reactions that efficiently create new carbon-carbon bonds. Michael additions and related strategies are particularly prominent in this context.

Michael-Type Addition Reactions in Nitrovaleraldehyde Synthesis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a viable pathway to γ-nitro aldehydes. In the context of this compound synthesis, a plausible retrosynthetic analysis would involve the addition of a nucleophile that can introduce the 4-methyl-4-nitro moiety to an appropriate α,β-unsaturated aldehyde, or the addition of a precursor to the aldehyde functionality to a nitro-containing Michael acceptor.

For instance, the conjugate addition of a nitroalkane to an α,β-unsaturated aldehyde is a well-established method for the synthesis of γ-nitro aldehydes. A relevant, though not specific, example is the Michael addition of nitroalkanes to α,β-unsaturated esters, which has been shown to be promoted by microwave irradiation, significantly reducing reaction times compared to conventional heating. nih.gov While this example uses an ester as the Michael acceptor, the principle can be extended to aldehyde acceptors.

Organocatalytic Approaches to α,β-Unsaturated Aldehyde Adducts

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including γ-nitro aldehydes. Chiral secondary amines, such as proline and its derivatives, are frequently employed to activate aldehydes through the formation of enamine intermediates, which then undergo stereoselective Michael addition to nitroalkenes.

Research has demonstrated the successful organocatalytic Michael addition of branched aldehydes, such as isobutyraldehyde, to nitroalkenes. mdpi.comcalvin.eduresearchgate.net This transformation is highly analogous to a potential synthesis of this compound, which would involve the addition of a suitable aldehyde to a nitroalkene that can provide the 4-methyl-4-nitro fragment. The use of bifunctional catalysts, which possess both a basic site to deprotonate the nitroalkane and a hydrogen-bond donating moiety to activate the nitroalkene, has proven effective in promoting these reactions with high stereoselectivity.

The reaction conditions for these organocatalytic Michael additions are often mild, and the use of environmentally benign solvents is an active area of research. rsc.org For example, the use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent has been explored for the stereoselective Michael addition of aldehydes to trans-β-nitrostyrenes. rsc.org

Henry Reaction Analogy in the Preparation of Nitro-Aldehydes

The Henry reaction, or nitroaldol reaction, is a classic method for the formation of a carbon-carbon bond between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol. wikipedia.orgencyclopedia.pubrsc.org This reaction is highly relevant to the synthesis of this compound, as the resulting β-nitro alcohol can be subsequently oxidized to the target aldehyde.

A plausible synthetic route would involve the Henry reaction between 2-nitropropane (B154153) and an appropriate three-carbon aldehyde, such as acrolein or a protected equivalent. The reaction is typically base-catalyzed, and a wide variety of bases, from simple inorganic bases to more complex chiral catalysts, can be employed to control the stereochemical outcome of the reaction. rsc.org The products of the Henry reaction are versatile intermediates that can be converted to various other functional groups. wikipedia.org For instance, dehydration of the β-nitro alcohol can yield a nitroalkene, while reduction can afford a β-amino alcohol. wikipedia.org

Functional Group Interconversions for Aldehyde Generation

In addition to building the carbon skeleton, the synthesis of this compound may involve the transformation of existing functional groups to generate the required aldehyde moiety.

Selective Reduction of Nitro Acid Chlorides to Nitroaldehydes

While not a commonly employed method due to the reactivity of acid chlorides, the selective reduction of a carboxylic acid derivative, such as an acid chloride, to an aldehyde is a known transformation in organic synthesis. In the context of this compound, this would involve the preparation of 4-methyl-4-nitrovaleroyl chloride, followed by its controlled reduction.

However, the presence of the nitro group introduces a challenge, as many reducing agents can also reduce the nitro functionality. Therefore, a highly selective reducing agent would be required. The Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid to convert a nitrile to an aldehyde, is one such method that proceeds via an iminium salt intermediate. wikipedia.org While this is a nitrile reduction, it highlights the possibility of selective reductions in the presence of other reducible groups. The selective reduction of nitriles to primary amines in the presence of aromatic nitro groups has been achieved using specific borohydride (B1222165) and Lewis acid combinations, demonstrating that chemoselectivity can be controlled. calvin.edu

Transformations from Related Nitro Compounds

The synthesis of this compound can also be envisioned from other nitro-containing precursors through functional group interconversions. One such precursor is 4-methyl-4-nitrovaleronitrile. The CAS number for this compound is 16507-00-9. chemicalbook.comsigmaaldrich.comchemicalbook.com The selective reduction of the nitrile group to an aldehyde in the presence of a nitro group is a key transformation. Reagents such as diisobutylaluminium hydride (DIBAL-H) are known to reduce nitriles to aldehydes. wikipedia.org The challenge lies in preventing the reduction of the nitro group under the reaction conditions.

Another potential precursor is 4-methyl-4-nitro-1-pentanol. The oxidation of this primary alcohol to the corresponding aldehyde would yield the target compound. A variety of oxidizing agents are available for this transformation, ranging from chromium-based reagents to milder, more selective methods like Swern or Dess-Martin periodinane oxidation. The choice of oxidant would be crucial to avoid over-oxidation to the carboxylic acid or side reactions involving the nitro group.

Finally, the direct synthesis from a precursor like 4-methyl-4-nitropentanoic acid methyl ester (CAS 16507-02-1) mdpi.com would require selective reduction of the ester to the aldehyde, a transformation that can be achieved with reagents like DIBAL-H at low temperatures.

Chemical Reactivity and Mechanistic Studies of 4 Methyl 4 Nitrovaleraldehyde

Reactivity of the Nitro Group in Chemical Transformations

The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity. It can undergo various transformations, most notably reduction and participation in cyclization reactions.

The reduction of the nitro group in 4-Methyl-4-nitrovaleraldehyde can proceed through multiple steps to yield either the corresponding hydroxylamine (B1172632) or the fully reduced amine. The transformation is a six-electron reduction to reach the amine stage. nih.gov This process can occur via a radical mechanism involving single-electron transfers or through a series of two-electron steps, equivalent to hydride transfers. nih.gov

The reaction pathway typically involves the formation of a nitroso intermediate, which is rapidly reduced to the hydroxylamine. nih.gov The hydroxylamine can be the final product under controlled conditions or can be further reduced to the primary amine. nih.govorientjchem.org The choice of reducing agent and reaction conditions is crucial for selectively obtaining the desired product. mdpi.comresearchgate.net

Commonly used methods for the reduction of nitro compounds include catalytic hydrogenation (e.g., using Pd/C, Pt, or Ni catalysts) and chemical reduction with metals in acidic media (e.g., Zn, Fe, Sn). orientjchem.orgmdpi.com

Table 1: Reductive Pathways of this compound

| Reducing Agent/System | Intermediate Product | Final Product | Reaction Conditions |

| Zn / NH₄Cl, EtOH | 4-Hydroxylamino-4-methylpentanal | 4-Hydroxylamino-4-methylpentanal | Mild, controlled |

| H₂, Pd/C | 4-Hydroxylamino-4-methylpentanal | 4-Amino-4-methylpentanal | Catalytic hydrogenation |

| Fe / HCl | 4-Hydroxylamino-4-methylpentanal | 4-Amino-4-methylpentanal | Acidic, vigorous |

| LiAlH₄ | 4-Hydroxylamino-4-methylpentanal | 4-Amino-4-methylpentanal | Anhydrous ether |

The nitro group of this compound can participate in intramolecular cyclization reactions, particularly after partial reduction. When the nitro group is reduced to a hydroxylamine, the resulting 4-hydroxylamino-4-methylpentanal contains two nucleophilic/electrophilic centers in a suitable position for cyclization. The nucleophilic hydroxylamine can attack the electrophilic aldehyde carbon to form a cyclic hemiaminal, which can then dehydrate to form a cyclic nitrone.

This cyclic nitrone is a key intermediate in the synthesis of stable nitroxide radicals. nih.gov Oxidation of the corresponding cyclic hydroxylamine, formed after the cyclization and subsequent reduction of the nitrone, can yield a stable spirocyclic nitroxide radical. nih.gov Cyclic nitroxides are stable free radicals, a property conferred by the presence of α-methyl groups which prevent radical-radical dismutation. nih.gov The synthesis of nitroxide radicals often involves the condensation of an aldehyde with a hydroxylamine derivative, followed by oxidation. researchgate.net

Reactivity of the Aldehyde Functionality

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. openochem.org This reactivity is central to many of the transformations involving this compound.

Nucleophilic addition is one of the most fundamental reactions of aldehydes. openstax.org The reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.orgyoutube.com

These reactions can be catalyzed by either acid or base. youtube.com Under basic conditions, a strong nucleophile attacks the carbonyl carbon directly. youtube.comyoutube.com Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more reactive towards weaker nucleophiles. openochem.orgyoutube.com Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. openstax.orglibretexts.org

Table 2: Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent Example | Product Class |

| Hydride ion (:H⁻) | NaBH₄, LiAlH₄ | Primary Alcohol |

| Organometallic Reagents (:R⁻) | Grignard (RMgX), Organolithium (RLi) | Secondary Alcohol |

| Cyanide ion (:CN⁻) | NaCN / H⁺ | Cyanohydrin |

| Water (:OH₂) | H₂O (acid or base catalyzed) | Hydrate (Gem-diol) |

| Alcohol (:OR') | R'OH (acid catalyzed) | Acetal |

| Amine (:NHR') | Primary Amine (R'NH₂) | Imine |

This compound possesses protons on the carbon alpha to the carbonyl group (C3). These α-hydrogens are acidic and can be removed by a base to form a nucleophilic enolate. magritek.com This enolate can then attack the electrophilic carbonyl carbon of another molecule of the aldehyde in a classic aldol (B89426) addition reaction. masterorganicchemistry.comyoutube.com The initial product is a β-hydroxy aldehyde. If the reaction is heated, this aldol addition product can undergo dehydration (condensation) to form an α,β-unsaturated aldehyde, a process driven by the formation of a stable conjugated system. masterorganicchemistry.comyoutube.com

When this compound is reacted with another carbonyl compound that can also form an enolate, a mixture of four products can result from "self" and "crossed" aldol reactions. youtube.com To achieve selectivity in crossed aldol reactions, one carbonyl partner is often chosen that lacks α-hydrogens (e.g., benzaldehyde) or a pre-formed enolate is used with a reagent like lithium diisopropylamide (LDA). youtube.com

Enamine-based catalysis represents a related strategy, where the aldehyde first reacts with a secondary amine catalyst to form a nucleophilic enamine. This enamine can then participate in reactions analogous to aldol additions, such as Michael additions to α,β-unsaturated carbonyls.

The aldehyde functionality of this compound can be readily derivatized to facilitate its detection and characterization by various spectroscopic methods. Derivatization is often employed to enhance the stability of the analyte, improve its chromatographic properties, or introduce a chromophore or ionizable group for more sensitive detection. researchgate.netnih.gov

For nuclear magnetic resonance (NMR) spectroscopy, derivatization with chiral agents can be used to distinguish between enantiomers. acs.org For mass spectrometry (MS), derivatization can introduce a permanently charged group to improve ionization efficiency in electrospray ionization (ESI). nih.gov For UV-Vis spectroscopy, a common technique involves reaction with 2,4-dinitrophenylhydrazine (B122626) to form a brightly colored 2,4-dinitrophenylhydrazone, which can be quantified colorimetrically.

Table 3: Derivatization of this compound for Analysis

| Derivatizing Agent | Resulting Derivative | Analytical Technique | Purpose |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | UV-Vis Spectroscopy, HPLC | Introduces a strong chromophore for detection and quantification. |

| D-Cysteine | Thiazolidine-4-carboxylic acid | LC-MS/MS | Creates a more ionizable derivative for mass spectrometry. researchgate.net |

| Girard's Reagent T | Hydrazone with quaternary ammonium | ESI-MS | Introduces a permanent positive charge for enhanced MS detection. |

| Chiral Alcohols/Diols | Diastereomeric Acetals | NMR Spectroscopy | Allows for the determination of enantiomeric purity. acs.org |

Investigating Reaction Mechanisms

The presence of both a nitro group and an aldehyde functionality on the same molecule imparts a rich and varied reactivity to this compound. Mechanistic studies are crucial to understanding and predicting the outcomes of its chemical transformations.

Proton Transfer and Dissociation Events

Proton transfer is a fundamental step in many reactions involving this compound. The acidity of the protons alpha to the nitro group plays a pivotal role in its chemistry. In the presence of a base, a proton can be abstracted to form a nitronate anion. This anion is a key reactive intermediate that can participate in a variety of subsequent reactions.

The equilibrium of this proton transfer is dependent on several factors, including the strength of the base, the solvent, and the temperature. The formation of the nitronate is often the rate-determining step in reactions such as the Nef reaction, which converts a nitro compound into a carbonyl compound.

| Event | Description | Key Factors |

| Proton Transfer | Abstraction of a proton alpha to the nitro group by a base to form a nitronate anion. | Base strength, solvent polarity, temperature. |

| Dissociation | Cleavage of the nitronate ion, potentially forming radical species. | Solvent type, stability of resulting species. |

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is of significant interest, particularly in asymmetric synthesis. The prochiral center at the carbon bearing the nitro group can lead to the formation of stereoisomeric products.

When the nitronate anion, which is planar at the carbon-nitrogen bond, is reprotonated or reacts with an electrophile, the stereochemical outcome is determined by the direction of approach. The bulky tertiary alkyl group containing the nitro functionality can exert significant steric hindrance, influencing the facial selectivity of the reaction.

For instance, in aldol-type condensation reactions where the nitronate of this compound acts as a nucleophile, the stereochemistry of the newly formed stereocenters is a critical consideration. The development of stereoselective methods for these reactions is an active area of research.

| Reaction Type | Stereochemical Consideration | Influencing Factors |

| Protonation of Nitronate | Formation of stereoisomers depending on the face of protonation. | Steric hindrance from the substituent, nature of the proton source. |

| Aldol Condensation | Diastereoselectivity in the formation of new stereocenters. | Reaction conditions (temperature, solvent), nature of the aldehyde electrophile, presence of chiral catalysts. |

Applications of 4 Methyl 4 Nitrovaleraldehyde in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The dual reactivity of 4-methyl-4-nitrovaleraldehyde makes it an important precursor for creating intricate molecular structures. The aldehyde group readily participates in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, while the nitro group can be reduced to an amine, act as a Michael acceptor, or be used to form heterocyclic rings.

Modified nucleosides are crucial in the development of antiviral and anticancer therapeutics. nih.govlookchem.com These analogues often feature alterations in the sugar moiety to enhance efficacy, stability, or cellular uptake. nih.gov The synthesis of C4'-modified nucleoside analogues, in particular, is an area of significant interest in medicinal chemistry. researchgate.net While aldehydes are fundamental building blocks in the de novo synthesis of the sugar backbones of nucleosides, specific literature detailing the direct application of this compound in the synthesis of modified nucleoside analogues is not extensively documented in publicly available research. However, the general strategies often involve asymmetric aldol reactions to construct the chiral sugar framework, a reaction type for which nitroaldehydes are suitable candidates. researchgate.net

This compound is a key precursor in the synthesis of heterocyclic spin traps, which are used to detect and identify transient free radicals in chemical and biological systems via electron paramagnetic resonance (EPR) spectroscopy. mit.edu A notable example is the synthesis of 5-TFDMPO, a trifluoromethylated pyrroline (B1223166) N-oxide derivative. This synthesis is achieved through a five-step sequence that begins with the reductive cyclization of 5,5,5-trifluoro-4-methyl-4-nitropentanal, a fluorinated analogue of this compound. mit.edu This transformation underscores the utility of the 4-methyl-4-nitro-pentanal skeleton in constructing complex heterocyclic systems like pyrroline N-oxides.

Table 1: Synthesis of a Pyrroline N-Oxide Analogue

| Starting Material Analogue | Key Transformation | Product Type | Application |

|---|

Neprilysin inhibitors are a class of drugs used in the treatment of cardiovascular diseases, particularly heart failure. gla.ac.uk These inhibitors work by preventing the breakdown of natriuretic peptides, which help to regulate blood pressure and fluid balance. The synthesis of complex pharmaceutical agents often involves multiple steps using versatile chemical intermediates. While aliphatic aldehydes and nitro compounds are common starting materials in drug synthesis, the specific use of this compound as a direct intermediate in the synthesis of neprilysin inhibitors such as Sacubitril is not explicitly detailed in the available scientific literature.

Chiral Synthesis and Stereocontrol

The development of methods to control the three-dimensional arrangement of atoms (stereocontrol) is a central goal of modern organic synthesis, particularly in the preparation of pharmaceuticals where chirality can dictate biological activity.

The field of asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze enantioselective reactions, has provided powerful tools for synthesizing chiral compounds. The amino acid L-proline and its derivatives have emerged as highly effective catalysts for asymmetric aldol reactions, which form carbon-carbon bonds with high stereocontrol. These reactions typically proceed through the formation of a chiral enamine intermediate from the reaction of a ketone or aldehyde with the proline catalyst. This intermediate then reacts with an electrophile, such as the aldehyde group of this compound, to create a new chiral center. The stereochemical outcome is directed by the chiral catalyst, leading to the preferential formation of one enantiomer. Proline-catalyzed reactions are well-established for aldehydes and nitro-functionalized compounds, providing a robust strategy for achieving stereocontrol in molecules derived from this compound. mit.edu

Table 2: Principles of Proline-Catalyzed Asymmetric Aldol Reactions

| Catalyst | Reaction Type | Key Intermediate | Substrate Class | Outcome |

|---|

Synthesis of Advanced Organic Intermediates

Beyond its direct use in forming final products, this compound is employed as a starting material to generate more complex, multifunctional intermediates for further synthetic elaboration. An example of this is its use in a Knoevenagel condensation with malonic acid. This reaction transforms the aldehyde group into a carboxylic acid with an adjacent carbon-carbon double bond, yielding (E)-6-methyl-6-nitrohept-2-enoic acid. This product contains multiple functional groups—a carboxylic acid, a double bond, and a nitro group—making it a highly versatile intermediate for subsequent chemical transformations.

Formation of Nitroamine and Nitroolefin Intermediates

The aldehyde functionality of this compound serves as a reactive handle for its conversion into various nitrogen-containing intermediates, notably those resembling nitroamines and nitroolefins. These transformations are pivotal in advanced organic synthesis, providing pathways to more complex molecular architectures. Research in this area has focused on leveraging the electrophilicity of the carbonyl group and the unique electronic properties imparted by the tertiary nitroalkane moiety.

One of the key transformations of this compound is its reaction with secondary amines to form enamines. Enamines are vinylogous amines and can be considered as nitrogen-substituted olefin intermediates. This reaction is typically carried out under mild conditions and provides a stable intermediate that can be used in subsequent synthetic steps.

The formation of this enamine is a well-documented process, and the product can be characterized using standard analytical techniques such as gas chromatography/mass spectrometry (GC/MS) and infrared (IR) spectroscopy. The data from these analyses confirm the structure of the resulting enamine, providing evidence for the successful transformation of the nitroaldehyde.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Analysis |

| 4-Nitrovaleraldehyde | Diethylamine (B46881) | Tetrahydrofuran (THF) | 10-50 °C | 1-Diethylamino-4-nitropentene-1 | GC/MS, IR |

While the formation of enamines as nitroolefin surrogates is well-established, the direct synthesis of nitroamine functionalities, characterized by a nitrogen-nitrogen bond (such as N-nitro or N-nitroso compounds), from this compound is less commonly described in the literature. The term "nitroamine" is sometimes used in a broader sense in patent literature to refer to various nitrogen-containing nitro compounds.

Another significant pathway for generating nitroolefin intermediates from this compound involves the dehydration of β-hydroxy nitroalkanes. Although not a direct reaction of the aldehyde itself, it is a fundamental transformation in nitroalkane chemistry. The process would begin with a Henry reaction (nitroaldol reaction), where a nitroalkane adds to an aldehyde to form a β-hydroxy nitroalkane. In the context of this compound, this would involve its reaction with another molecule or a different nitroalkane. The resulting β-hydroxy nitroalkane can then be dehydrated under acidic or basic conditions to yield a nitroalkene. This elimination of water is often facile due to the presence of the electron-withdrawing nitro group, which acidifies the α-proton.

| Starting Material | Reaction Type | Intermediate | Product |

| This compound | Henry Reaction | β-Hydroxy nitroalkane | Nitroalkene |

This two-step sequence, beginning with a Henry reaction followed by dehydration, represents a classic and reliable method for the synthesis of nitroolefins, which are valuable Michael acceptors and dienophiles in a variety of carbon-carbon bond-forming reactions. The specific conditions for the dehydration step can be tuned to favor the formation of the desired nitroolefin isomer.

Spectroscopic and Structural Characterization of 4 Methyl 4 Nitrovaleraldehyde and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the quantized vibrational states of a molecule. wikipedia.org The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational modes of the bonds within the molecule, such as stretching and bending. These vibrational frequencies are characteristic of particular functional groups, making vibrational spectroscopy a powerful tool for qualitative analysis.

Infrared (IR) spectroscopy is particularly adept at identifying polar functional groups. The spectrum of 4-Methyl-4-nitrovaleraldehyde is expected to show strong, characteristic absorption bands for its two primary functional groups: the nitro group (-NO₂) and the aldehyde group (-CHO).

The nitroalkane group gives rise to two distinct and intense stretching vibrations: an asymmetric stretch and a symmetric stretch. For aliphatic nitro compounds, the asymmetric stretching vibration typically appears in the range of 1550-1530 cm⁻¹, while the symmetric stretch is found between 1380-1360 cm⁻¹. masterorganicchemistry.com

The aldehyde group is identifiable by two key features. The most prominent is the intense C=O stretching band, which for a saturated aliphatic aldehyde, is expected in the 1740–1720 cm⁻¹ region. masterorganicchemistry.com A second, weaker but highly diagnostic, feature is the C-H stretch of the aldehyde proton, which typically appears as a pair of medium-intensity bands between 2830-2695 cm⁻¹. orgchemboulder.com

The aliphatic backbone of the molecule will produce C-H stretching absorptions in the 3000–2850 cm⁻¹ region and C-H bending vibrations at lower wavenumbers. masterorganicchemistry.com The presence of a gem-dimethyl group (two methyl groups on the same carbon) may lead to a characteristic splitting of the C-H bending mode around 1380 cm⁻¹, which can sometimes overlap with the symmetric nitro stretch.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | -CHO | ~2820 and ~2720 | Medium |

| Alkane C-H Stretch | C-H | 3000-2850 | Medium |

| Carbonyl C=O Stretch | -CHO | 1740-1720 | Strong |

| Asymmetric NO₂ Stretch | -NO₂ | 1550-1530 | Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1380-1360 | Strong |

| C-H Bending | -CH₃, -CH₂- | ~1465 and ~1380 | Variable |

Raman spectroscopy, which relies on changes in polarizability, serves as a complementary technique to IR. While the C=O stretch is also visible in Raman spectra, the symmetric stretching vibration of the nitro group is often particularly strong and easily identifiable. Homonuclear bonds or symmetric vibrations that result in a significant change in the molecule's polarizability ellipsoid produce intense Raman signals. For this compound, the symmetric NO₂ stretch would be a prominent feature. The C-H stretching and bending modes are also Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. It provides information on the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule.

Aldehyde Proton (-CHO): This proton is highly deshielded by the adjacent electronegative oxygen atom and will appear as a triplet far downfield, typically in the range of δ 9-10 ppm. orgchemboulder.com It will be split into a triplet by the two adjacent protons on the C2 methylene group.

Methylene Protons at C2 (-CH₂-CHO): These protons are adjacent to the carbonyl group and are expected to resonate around δ 2.0-2.7 ppm. orgchemboulder.com This signal would appear as a triplet, split by the two neighboring protons at C3.

Methylene Protons at C3 (-CH₂-C(NO₂)-): These protons are adjacent to the quaternary carbon bearing the nitro group. Their signal is expected to be further upfield than the C2 protons, likely in the δ 1.5-2.0 ppm range. This signal should appear as a triplet, split by the C2 protons.

Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are equivalent due to free rotation. They are attached to a quaternary carbon and are the most shielded protons in the molecule, giving rise to a single, sharp peak (a singlet) around δ 0.9-1.5 ppm. orgchemboulder.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Group | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| -CHO | 1H | 9.0 - 10.0 | Triplet (t) |

| -CH₂-CHO (C2) | 2H | 2.0 - 2.7 | Triplet (t) |

| -CH₂-C(NO₂)- (C3) | 2H | 1.5 - 2.0 | Triplet (t) |

| -C(CH₃)₂ | 6H | 0.9 - 1.5 | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum of this compound would display five distinct signals, one for each unique carbon atom.

Aldehyde Carbonyl Carbon (-CHO): This carbon is the most deshielded and will appear furthest downfield, typically in the range of δ 190-200 ppm. oregonstate.edu

Quaternary Carbon (-C(NO₂)-): The carbon atom bonded to the nitro group is also significantly deshielded, with an expected chemical shift in the δ 80-95 ppm range.

Methylene Carbon at C2 (-CH₂-CHO): The carbon adjacent to the carbonyl group is expected to appear around δ 40-50 ppm.

Methylene Carbon at C3 (-CH₂-C(NO₂)-): The carbon at the C3 position will likely resonate in the δ 30-40 ppm range.

Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons will be the most shielded, appearing furthest upfield at approximately δ 20-30 ppm. oregonstate.edu

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CHO (C1) | 190 - 200 |

| -C(NO₂) (C4) | 80 - 95 |

| -CH₂-CHO (C2) | 40 - 50 |

| -CH₂-C(NO₂)- (C3) | 30 - 40 |

| -C(CH₃)₂ | 20 - 30 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₆H₁₁NO₃, giving it a molecular weight of approximately 145.16 g/mol . nih.gov The high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its exact mass of 145.0739 Da. nih.govuni.lu

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to follow pathways characteristic of both aldehydes and nitroalkanes.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for aldehydes, which could result in the loss of a hydrogen radical (M-1) or the formyl radical (-CHO, M-29). miamioh.edulibretexts.org

Loss of the Nitro Group: A prominent fragmentation pathway for nitroalkanes is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂, m/z 46) or rearrangement followed by the loss of nitrous acid (HNO₂, m/z 47). nih.govnih.gov

McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement could theoretically occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Identity of Lost Neutral Fragment | Proposed Fragmentation Pathway |

| 145 | - | Molecular Ion (M⁺) |

| 116 | •CHO (29) | Alpha-cleavage at carbonyl |

| 99 | •NO₂ (46) | Cleavage of C-N bond |

| 98 | HNO₂ (47) | Loss of nitrous acid |

| 57 | C₃H₇NO₂ (102) | Cleavage of C3-C4 bond |

Electronic Spectroscopy (e.g., UV-Vis Spectroscopy) for Chromophore Analysis

The electronic absorption spectrum of this compound is characterized by the presence of two isolated chromophores: the aldehyde group (-CHO) and the nitro group (-NO₂). Due to the lack of conjugation between these two functional groups, the ultraviolet-visible (UV-Vis) spectrum is expected to be an overlap of the characteristic absorptions of a simple aliphatic aldehyde and a nitroalkane.

The primary electronic transitions observed in this compound are of the n → π* type. These transitions involve the excitation of a non-bonding electron (from the oxygen atoms in both the carbonyl and nitro groups) to an anti-bonding π* molecular orbital.

The carbonyl group of the aldehyde typically exhibits a weak absorption band corresponding to a forbidden n → π* transition. jove.commasterorganicchemistry.com This absorption is generally observed in the region of 270-300 nm with a low molar absorptivity (ε), usually in the range of 10-100 L·mol⁻¹·cm⁻¹. masterorganicchemistry.com A much stronger π → π* transition for the carbonyl group occurs at a shorter wavelength, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. jove.comjove.com

Similarly, the nitro group of a nitroalkane gives rise to a weak absorption band in the ultraviolet region, which is also attributed to an n → π* electronic transition. nih.gov This absorption typically appears around 270-280 nm with a low molar absorptivity. The exact position and intensity of this absorption are sensitive to the molecular structure. nih.goviu.edu

For this compound, the UV-Vis spectrum is predicted to show a broad, weak absorption band resulting from the overlapping n → π* transitions of both the aldehyde and the nitro chromophores. This composite band would be expected in the 270-300 nm range. The low intensity of these bands is a consequence of the forbidden nature of n → π* transitions, where the non-bonding orbital and the π* anti-bonding orbital are arranged perpendicularly, leading to poor orbital overlap. jove.comjove.com

Below is a table summarizing the expected electronic transitions for the chromophores present in this compound based on data for similar, non-conjugated compounds.

| Chromophore | Transition | Typical λmax (nm) | Typical ε (L·mol⁻¹·cm⁻¹) |

| Aldehyde (C=O) | n → π | 270 - 300 | 10 - 100 |

| π → π | ~188 | ~900 | |

| Nitro (NO₂) | n → π* | 270 - 280 | Low |

Computational and Theoretical Investigations of 4 Methyl 4 Nitrovaleraldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure of a molecule. wikipedia.org These calculations solve approximations of the Schrödinger equation to find the electron wavefunction, from which numerous chemical properties can be derived. northwestern.edu For a molecule like 4-methyl-4-nitrovaleraldehyde, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311+G(d)) can provide a detailed picture of its electronic landscape.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution and reactivity of the molecule. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. In this compound, the MEP would show regions of negative potential (in red) around the electronegative oxygen atoms of the nitro and aldehyde groups, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (in blue) would highlight areas prone to nucleophilic attack, such as the carbonyl carbon. chemrxiv.org

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.8 D | Measures overall polarity of the molecule libretexts.org |

| Mulliken Charge on C=O Carbon | +0.45 e | Indicates electrophilicity of the carbonyl carbon |

| Mulliken Charge on Nitro Oxygens | -0.50 e (avg.) | Indicates high electron density and nucleophilic character |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is essential for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. researchgate.net Transition state theory (TST) provides the framework for understanding reaction rates, positing that reactants pass through a high-energy activated complex, known as the transition state, on their way to becoming products. wikipedia.orgbritannica.com

For this compound, several reaction pathways can be investigated. For instance, the nucleophilic addition of a hydride reagent to the carbonyl group is a common reaction for aldehydes. jackwestin.com Computational methods can locate the geometry of the transition state for this reaction and calculate its energy, which corresponds to the activation energy barrier. A lower activation energy implies a faster reaction rate. Another important pathway to model would be the reduction of the nitro group, a key reaction for nitro compounds. wikipedia.org By comparing the activation energies for different potential reactions, chemists can predict which reaction is kinetically favored.

Table 2: Illustrative Calculated Activation Energies for Plausible Reactions

| Reaction Pathway | Reactants | Transition State (TS) | Activation Energy (ΔG‡) |

|---|---|---|---|

| Nucleophilic Addition | This compound + H⁻ | [Aldehyde-Hydride]‡ | ~15 kcal/mol |

| Nitro Group Reduction (Initial Step) | This compound + H₂ | [Nitro-Hydrogen]‡ | ~30 kcal/mol |

| α-Deprotonation (Nitronate formation) | This compound + OH⁻ | [Enolate-like]‡ | ~10 kcal/mol |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules. wikipedia.org DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra. For this compound, characteristic vibrational modes such as the C=O stretch of the aldehyde and the symmetric and asymmetric stretches of the NO₂ group can be calculated. libretexts.org These predicted frequencies are often systematically scaled to account for anharmonicity and achieve better agreement with experimental data. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govd-nb.info

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis involves systematically rotating these bonds and calculating the potential energy to identify stable, low-energy conformers. researchgate.netresearchgate.net This process reveals the preferred three-dimensional shapes of the molecule and the energy barriers between them.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | ~1730 |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 |

| Nitro (NO₂) | Symmetric Stretch | ~1375 |

| Alkyl (C-H) | Stretch | 2850-2960 |

Table 4: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Staggered) | 180° | 0.00 (most stable) |

| B (Gauche) | 60° | 0.85 |

| C (Eclipsed) | 0° | 4.50 (unstable) |

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, providing insights into solvent effects on conformation, dynamics, and reactivity. chemrxiv.org In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, methanol, or hexane), and the movements of all atoms are calculated over time by solving Newton's equations of motion.

Table 5: Summary of Predicted Solvent Effects from Molecular Dynamics

| Solvent | Dielectric Constant | Expected Interaction | Impact on Conformation |

|---|---|---|---|

| Water | 78.4 | Strong hydrogen bonding with C=O and NO₂ groups | Stabilizes more extended, polar conformers |

| Methanol | 32.7 | Hydrogen bonding with C=O and NO₂ groups | Similar to water, but with weaker interactions |

| Hexane | 1.9 | Weak van der Waals interactions | Favors more compact, less polar conformers |

Future Research Directions and Emerging Paradigms for 4 Methyl 4 Nitrovaleraldehyde

Sustainable and Green Chemistry Approaches in Synthesis

The primary route to β-nitro carbonyl compounds is the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.org Future research into the synthesis of 4-Methyl-4-nitrovaleraldehyde and related structures will likely focus on enhancing the sustainability of this and other synthetic pathways.

Green chemistry principles offer a framework for developing more environmentally benign synthetic methods. wikipedia.orgorganic-chemistry.org For the synthesis of nitroaldehydes, this could involve several key areas of investigation:

Heterogeneous Catalysis: The use of solid-supported base catalysts, such as potassium fluoride (B91410) on NaY zeolite, can offer advantages over homogeneous catalysts, including easier separation, reusability, and potentially milder reaction conditions. researchgate.net Research could focus on developing novel solid catalysts with high activity and selectivity for the synthesis of this compound precursors.

Alternative Solvents: Exploring the use of greener solvents, such as water or ionic liquids, can significantly reduce the environmental impact of the synthesis. organic-chemistry.org The Henry reaction has been shown to be effective in aqueous media, which is a promising avenue for the synthesis of nitroaldehydes. organic-chemistry.org

Energy-Efficient Methods: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.net Applying microwave irradiation to the synthesis of this compound could lead to more efficient and sustainable processes.

| Green Chemistry Approach | Potential Advantages in this compound Synthesis |

| Heterogeneous Catalysis | Simplified catalyst recovery and recycling, reduced waste generation. |

| Aqueous Media | Eliminates the need for volatile organic solvents, improves safety profile. |

| Microwave Irradiation | Faster reaction times, potentially higher yields and purities. |

Expanding the Scope of Catalytic Transformations

The dual functionality of this compound opens up a wide array of possibilities for catalytic transformations. Future research will likely focus on the selective manipulation of the aldehyde and nitro groups to generate a diverse range of valuable derivatives.

A key area of interest is the catalytic reduction of the nitro group. The reduction of nitroaromatic compounds, such as 4-nitrophenol (B140041), to their corresponding amines is a well-established and important industrial process. nih.govmdpi.commdpi.comnih.govrsc.org Similar strategies could be applied to this compound to produce 4-amino-4-methylvaleraldehyde, a bifunctional molecule with potential applications in polymer and pharmaceutical synthesis.

Potential catalytic systems for the reduction of the nitro group in this compound could include:

Metal Nanoparticles: Green-synthesized metal nanoparticles (e.g., gold, silver, platinum) have shown high catalytic activity for the reduction of 4-nitrophenol and could be adapted for the reduction of nitroalkanes. nih.govrsc.org

Metal-Organic Frameworks (MOFs): MOFs, with their high surface area and tunable porosity, are promising catalyst scaffolds. nih.gov A copper-based MOF, for instance, has been shown to be an efficient catalyst for the reduction of 4-nitrophenol. nih.gov

Nanocomposites: Cobalt oxide nanocomposites have also been utilized for the catalytic degradation of 4-nitrophenol and could be explored for the reduction of this compound. mdpi.com

Exploration of Novel Chemical Reactivities

The unique combination of an aldehyde and a tertiary nitro group in this compound suggests a rich and underexplored reactive landscape. Future research should aim to uncover and harness novel chemical transformations of this molecule.

The aldehyde group can participate in a wide range of classical organic reactions, including:

Wittig reaction: To form alkenes.

Grignard reaction: To form secondary alcohols.

Reductive amination: To form amines.

The nitro group, in addition to being reducible, can be transformed into other functional groups. For example, the Nef reaction allows for the conversion of a primary or secondary nitroalkane into a ketone or aldehyde. While this compound has a tertiary nitro group, related chemistries could be explored.

Furthermore, the development of domino or tandem reactions that involve both the aldehyde and nitro functionalities could lead to the efficient synthesis of complex molecular architectures. For instance, a tandem Michael/Henry reaction has been used to create substituted chiral nitrocyclohexanecarbaldehydes with control over multiple stereocenters. mdpi.com

Interdisciplinary Applications in Materials Science and Biological Chemistry

The versatile chemical nature of this compound and its derivatives makes it an attractive candidate for applications in both materials science and biological chemistry.

Materials Science:

The incorporation of functional monomers into polymers is a common strategy for tuning material properties. Derivatives of this compound could be envisioned as monomers for polymerization. For example, polymers containing adamantyl groups, which are bulky aliphatic moieties, have been shown to improve properties such as glass transition temperature and stiffness. researchgate.net Similarly, the incorporation of the 4-methyl-4-nitro-pentyl group into polymers could lead to materials with unique thermal and mechanical properties. Copolymers of 4-nitrophenyl methacrylate (B99206) with methyl methacrylate and styrene (B11656) have been synthesized and their thermal properties investigated, demonstrating the feasibility of incorporating nitro-containing monomers into polymer chains. researchgate.netdergipark.org.tr

Biological Chemistry:

The nitro group is a known pharmacophore and is present in a number of clinically used drugs. researchgate.netdntb.gov.uanih.govnih.gov Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and vasodilatory effects. researchgate.netdntb.gov.uanih.govnih.gov The mechanism of action of many nitro-containing drugs involves the in vivo reduction of the nitro group to produce reactive nitrogen species. nih.gov

Future research could explore the biological activity of this compound and its derivatives. The presence of both a nitro group and an aldehyde could lead to interesting biological profiles. Coordination complexes involving nitro-containing ligands have also shown significant biological activity, suggesting another avenue for investigation. mdpi.com The synthesis of unsymmetrical 5-nitropyridine derivatives, which can have antihypertensive properties, highlights the potential for nitrogen-containing heterocycles derived from nitroaldehydes in medicinal chemistry. mdpi.com

| Potential Application Area | Rationale for this compound |

| Polymer Chemistry | Derivatives could be used as monomers to create polymers with tailored thermal and mechanical properties. |

| Medicinal Chemistry | The nitro group is a known pharmacophore; derivatives could be screened for a range of biological activities. |

| Coordination Chemistry | Can act as a ligand for the synthesis of metal complexes with potential catalytic or biological applications. |

Q & A

Q. How can I optimize the synthesis of 4-methyl-4-nitrovaleraldehyde while minimizing byproduct formation?

Methodological Answer:

- Experimental Design : Use a stepwise approach to isolate intermediates (e.g., nitroalkane precursors) and monitor reaction progress via TLC or HPLC. Adjust reaction parameters (temperature, solvent polarity, catalyst loading) systematically .

- Characterization : Confirm product purity via -NMR, -NMR, and IR spectroscopy. Compare spectral data with known analogs (e.g., 4-nitrobenzaldehyde in ) to identify characteristic nitro and aldehyde peaks .

- Byproduct Analysis : Employ GC-MS to detect volatile impurities and column chromatography for isolation of non-volatile byproducts. Reference databases like SciFinder or Reaxys can help identify common side products in nitro-aldehyde syntheses .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Methodological Answer:

- Derivatization : Use 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazone derivatives, enabling UV-Vis quantification at 360 nm (see for analogous aldehyde-DNPH protocols) .

- Chromatography : Optimize HPLC conditions with a C18 column and acetonitrile/water mobile phase. Calibrate using a DNPH-derivatized standard.

- Cross-Validation : Validate results with -NMR integration or LC-MS for high sensitivity, especially in biological matrices .

Advanced Research Questions

Q. How should I resolve contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

- Data Triangulation : Re-examine sample purity (e.g., via melting point analysis or elemental analysis) and solvent effects on NMR chemical shifts. Compare computational models (DFT) with experimental data, adjusting basis sets to account for nitro group polarization .

- Collaborative Validation : Share raw data (e.g., via repositories like NFDI4Chem) for peer validation. Reference benchmark studies in that integrate experimental and theoretical data .

- Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR field drift) and computational approximations (e.g., solvent model limitations) .

Q. What strategies can ensure reproducibility of this compound’s bioactivity assays across labs?

Methodological Answer:

- Protocol Standardization : Document detailed procedures for compound handling (e.g., storage under inert atmosphere to prevent aldehyde oxidation) and assay conditions (pH, temperature) .

- Data Curation : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Chemotion ELN () to share raw datasets and metadata .

- Inter-Lab Collaboration : Perform round-robin testing with shared batches of the compound. Use statistical tools (e.g., ANOVA) to assess inter-lab variability .

Q. How can computational modeling guide the design of derivatives of this compound for specific applications?

Methodological Answer:

- QSAR Studies : Build quantitative structure-activity relationship models using descriptors like Hammett constants for the nitro group and steric parameters for the methyl substituent. Validate against experimental bioactivity data (e.g., antimicrobial assays) .

- Docking Simulations : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities for target proteins. Cross-reference with crystallographic data of similar aldehydes (e.g., 4-hydroxybenzaldehyde in ) .

- Synthetic Feasibility : Screen proposed derivatives for synthetic accessibility using retrosynthesis tools (e.g., CAS SciFinder) to prioritize viable candidates .

Data Management & Reporting

Q. How should I structure a manuscript reporting novel findings on this compound?

Methodological Answer:

- Introduction : Clearly state the compound’s novelty (e.g., absence in Reaxys/SciFinder) and its potential applications (e.g., as a nitroalkane precursor) .

- Methods : Provide granular details on synthesis (e.g., molar ratios, reaction time), characterization (instrument parameters), and statistical analyses .

- Discussion : Contrast results with structurally related compounds (e.g., 4-(trifluoromethyl)benzaldehyde in ) to contextualize reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.